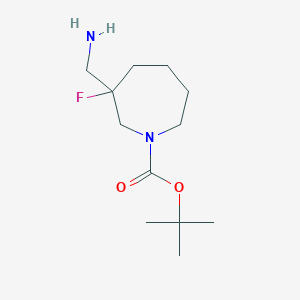

tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate” likely belongs to the class of organic compounds known as tertiary amines . Tertiary amines are organic compounds in which nitrogen atom has three organic substituents. The “tert-Butyl” part refers to a functional group with the formula -C(CH3)3, consisting of a carbon atom bound to three methyl groups and to the rest of the molecule .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate” are not available, tert-butyl amines can generally be synthesized from commercially available materials . For instance, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized starting from commercially available 4-bromo-1H-indole .Aplicaciones Científicas De Investigación

Synthesis of N-Heterocycles

tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate: can be used in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and natural products . The compound’s functional groups allow for the formation of complex cyclic structures essential in medicinal chemistry.

Chiral Auxiliary Applications

The tert-butyl group in the compound can serve as a chiral auxiliary, which is crucial in asymmetric synthesis . This application is vital for creating enantiomerically pure substances, which can lead to drugs with better efficacy and fewer side effects.

Enzyme Catalysis Studies

Compounds with similar structures have been used to study enzyme catalysis. The tert-butyl group can provide steric hindrance, which is useful in probing the active sites of enzymes.

Protein-Protein Interaction Analysis

The compound’s ability to form stable structures makes it suitable for studying protein-protein interactions. These interactions are crucial in understanding cellular processes and can be targeted in drug development.

Propiedades

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-7-5-4-6-12(13,8-14)9-15/h4-9,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCDJBJDFDHWKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)(CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

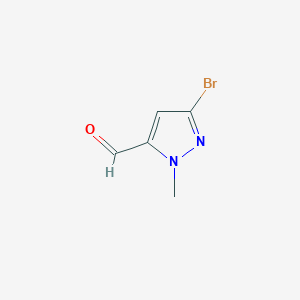

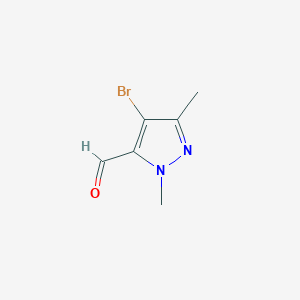

![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)